molecular formula C8H8ClIO B13077271 1-(4-Chlorophenyl)-2-iodoethanol

1-(4-Chlorophenyl)-2-iodoethanol

Cat. No.: B13077271
M. Wt: 282.50 g/mol
InChI Key: NOJIFAYNVDKXCF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-iodoethan-1-ol is an organic compound that belongs to the class of halogenated alcohols It features a chlorophenyl group attached to an ethane backbone, which is further substituted with an iodine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with iodoethane in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Another method involves the direct iodination of 1-(4-chlorophenyl)ethanol using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction conditions for this method include:

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

    Solvent: Acetic acid or water

    Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-2-iodoethan-1-ol typically involves large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form the corresponding ethane derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Sodium azide, potassium thiocyanate, or sodium iodide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: 1-(4-chlorophenyl)-2-iodoethanone or 1-(4-chlorophenyl)-2-iodoethanal

    Reduction: 1-(4-chlorophenyl)ethanol

    Substitution: 1-(4-chlorophenyl)-2-azidoethan-1-ol, 1-(4-chlorophenyl)-2-thioethan-1-ol, or 1-(4-chlorophenyl)-2-bromoethan-1-ol

Scientific Research Applications

1-(4-chlorophenyl)-2-iodoethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent adducts with active site residues.

    Receptor Modulation: The compound can modulate receptor activity by binding to specific sites and altering their conformation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-iodoethan-1-ol can be compared with other halogenated alcohols, such as:

  • 1-(4-chlorophenyl)-2-bromoethan-1-ol
  • 1-(4-chlorophenyl)-2-chloroethan-1-ol
  • 1-(4-chlorophenyl)-2-fluoroethan-1-ol

Uniqueness

The presence of the iodine atom in 1-(4-chlorophenyl)-2-iodoethan-1-ol imparts unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-iodoethanol

InChI

InChI=1S/C8H8ClIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2

InChI Key

NOJIFAYNVDKXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CI)O)Cl

Origin of Product

United States

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